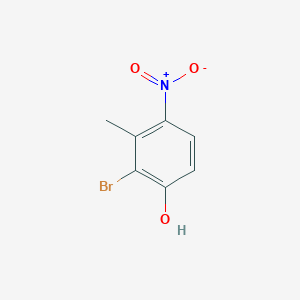

2-Bromo-3-methyl-4-nitrophenol

Vue d'ensemble

Description

2-Bromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of bromine, methyl, and nitro functional groups

Mécanisme D'action

Target of Action

It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .

Biochemical Pathways

The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain

Pharmacokinetics

The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .

Result of Action

Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.

Analyse Biochimique

Biochemical Properties

The nitro group in 2-Bromo-3-methyl-4-nitrophenol, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This compound is used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has also been reported to have anti-androgenic activity .

Cellular Effects

The cellular effects of this compound are not fully understood. Nitroaromatic compounds, a class to which this compound belongs, have been shown to have various effects on cells. For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially provide insights into the molecular mechanisms of this compound.

Metabolic Pathways

Nitroaromatic compounds are known to be metabolized by microbes through aerobic, anaerobic, or dual pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-4-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:

Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

Methylation: Finally, the brominated nitrophenol is methylated using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted phenols.

Reduction: 2-Bromo-3-methyl-4-aminophenol.

Oxidation: 2-Bromo-3-carboxy-4-nitrophenol.

Applications De Recherche Scientifique

2-Bromo-3-methyl-4-nitrophenol is used in scientific research for various applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studying its effects on biological systems and potential as a biochemical probe.

Medicine: Investigating its potential as a pharmaceutical intermediate.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-methyl-6-nitrophenol

- 4-Bromo-3-methyl-2-nitrophenol

Uniqueness

2-Bromo-3-methyl-4-nitrophenol is unique due to its specific substitution pattern, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenol ring creates a compound with distinct properties compared to its analogs.

Activité Biologique

2-Bromo-3-methyl-4-nitrophenol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.03 g/mol. The presence of bromine and nitro groups significantly influences its chemical reactivity and biological interactions. The compound is characterized by its aromatic ring, which is substituted at specific positions, affecting its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The nitro group can participate in nucleophilic aromatic substitution reactions, allowing the compound to interact with enzymes and proteins. This interaction can lead to inhibition or modulation of enzyme activity, impacting metabolic pathways within cells.

- Oxidative Stress : Similar to other nitrophenols, this compound is known to induce oxidative stress in cells, which can result in cellular damage and apoptosis. This effect is mediated through the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis .

Biochemical Pathways

Research has indicated that this compound can affect several biochemical pathways:

- Cell Signaling : The compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis. For example, it has been shown to modulate the NF-kB signaling pathway, which is crucial for regulating immune responses .

- Gene Expression : Nitroaromatic compounds have been reported to affect gene expression profiles in various cell types. This includes upregulation or downregulation of genes involved in stress responses and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Toxicological Studies : Research has shown that exposure to this compound can lead to significant cytotoxic effects in various cell lines. For instance, a study demonstrated that concentrations above 50 µM resulted in increased cell death due to oxidative stress mechanisms .

- Microbial Degradation : A study on the degradation of similar nitrophenols by Burkholderia sp. strain SJ98 highlighted the potential for bioremediation applications. This strain was able to metabolize nitrophenolic compounds effectively, indicating possible pathways for detoxification in environmental settings.

- Pharmacological Investigations : Investigations into the pharmacological properties revealed that derivatives of this compound could act as potential anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro .

Propriétés

IUPAC Name |

2-bromo-3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNRWSWIRFPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404243 | |

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123874-20-4 | |

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.